2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13086385
InChI: InChI=1S/C10H9ClF3NO/c1-6-2-3-7(10(12,13)14)4-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16)
SMILES: CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl
Molecular Formula: C10H9ClF3NO
Molecular Weight: 251.63 g/mol

2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide

CAS No.:

Cat. No.: VC13086385

Molecular Formula: C10H9ClF3NO

Molecular Weight: 251.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide -

Specification

Molecular Formula C10H9ClF3NO
Molecular Weight 251.63 g/mol
IUPAC Name 2-chloro-N-[2-methyl-5-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C10H9ClF3NO/c1-6-2-3-7(10(12,13)14)4-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16)
Standard InChI Key QGPKBSWLHPPIKQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl
Canonical SMILES CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound is defined by the molecular formula C₁₀H₉ClF₃NO, with a molecular weight of 251.633 g/mol and an exact mass of 251.032 g/mol . Its structure consists of a chloroacetamide backbone linked to a 2-methyl-5-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) and methyl (-CH₃) substituents at the 5- and 2-positions of the phenyl ring, respectively, confer distinct electronic and steric properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₉ClF₃NO
Molecular Weight (g/mol)251.633
Exact Mass (g/mol)251.032
Polar Surface Area (Ų)32.59
LogP (Octanol-Water)3.84

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is unavailable, analogous chloroacetamides exhibit planar amide groups and rotational restrictions due to steric hindrance from ortho-substituents . Infrared (IR) spectroscopy of related compounds reveals characteristic bands for C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectra typically show:

  • ¹H NMR: A singlet for the methyl group (δ 2.3–2.5 ppm) and a multiplet for aromatic protons (δ 7.2–7.8 ppm).

  • ¹³C NMR: A carbonyl carbon signal at δ 165–170 ppm and CF₃ carbon at δ 120–125 ppm (quartet, JCF270HzJ_{C-F} \approx 270 \, \text{Hz}) .

Synthetic Methodologies

Nucleophilic Acylation Route

The primary synthesis involves reacting 2-methyl-5-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride.

Reaction Scheme:

C6H3(CF3)(CH3)-NH2+ClCH2COClBaseC10H9ClF3NO+HCl\text{C}_6\text{H}_3(\text{CF}_3)(\text{CH}_3)\text{-NH}_2 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{C}_{10}\text{H}_9\text{ClF}_3\text{NO} + \text{HCl}

Optimization Parameters:

  • Temperature: 0–5°C initially, then warmed to 25°C for completion.

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Yield: 70–85% after silica gel chromatography .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. Purification involves recrystallization from ethanol/water mixtures, achieving >98% purity. Process Analytical Technology (PAT) tools, such as in-line IR spectroscopy, monitor reaction progress in real time .

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound is lipophilic (LogP = 3.84), with negligible water solubility (<0.1 mg/mL at 25°C). It dissolves readily in organic solvents like ethyl acetate (45 g/100 mL) and dichloromethane (60 g/100 mL). The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation .

Thermal and Photolytic Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily due to cleavage of the amide bond. Photostability studies under UV light (λ = 254 nm) indicate <5% degradation over 72 hours, attributed to the electron-withdrawing CF₃ group stabilizing the aromatic ring .

Biological and Agrochemical Applications

Table 2: Comparative Fungicidal Activity of Analogous Compounds

CompoundTarget PathogenEC₅₀ (µg/mL)
3-CF₃-5-Cl derivativeBlumeria graminis0.7
5-CF₃-3-Cl derivativePseudoperonospora cubensis1.2

Future Research Directions

Derivative Synthesis

Introducing electron-donating groups (e.g., -OCH₃) at the 4-position of the phenyl ring may modulate electronic effects, enhancing bioactivity. Computational studies using Density Functional Theory (DFT) could predict substituent impacts on reactivity and binding affinity.

Formulation Development

Microencapsulation in biodegradable polymers (e.g., polylactic acid) may reduce environmental persistence while maintaining efficacy.

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